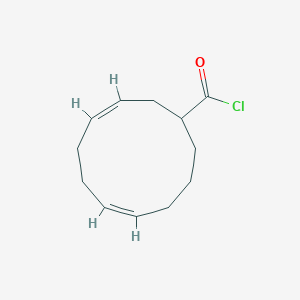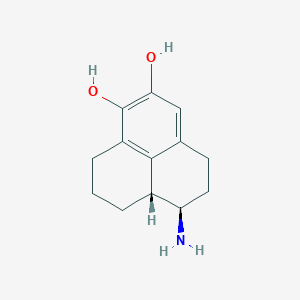
(9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) typically involves multi-step organic reactions. The process begins with the preparation of the phenalene core, followed by the introduction of hydroxyl and amino groups at specific positions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenalene-4,5-dione, while reduction with lithium aluminum hydride can produce 9-amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol.
Scientific Research Applications
1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,trans-(9ci)
- 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(8ci)
Uniqueness: 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) is unique due to its specific stereochemistry and the presence of both hydroxyl and amino groups
Properties
CAS No. |
772292-33-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(6R,6aR)-6-amino-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c14-10-5-4-7-6-11(15)13(16)9-3-1-2-8(10)12(7)9/h6,8,10,15-16H,1-5,14H2/t8-,10+/m0/s1 |
InChI Key |
HIBLEXFOYWGUER-WCBMZHEXSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](CCC3=CC(=C(C(=C23)C1)O)O)N |
Canonical SMILES |
C1CC2C(CCC3=CC(=C(C(=C23)C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


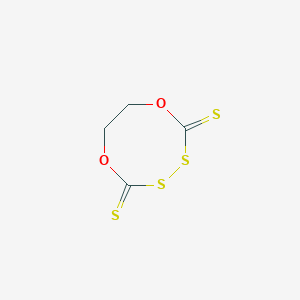
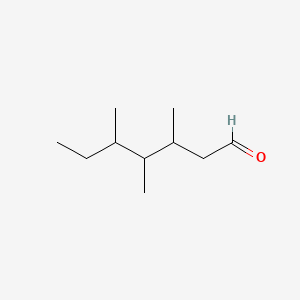
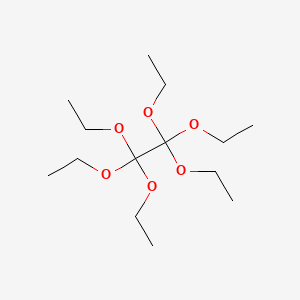
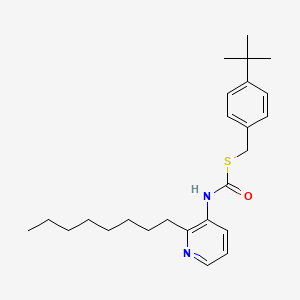
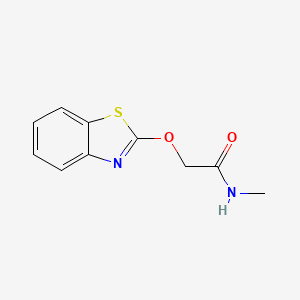
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)

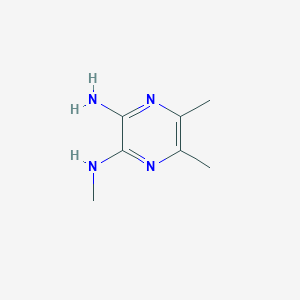

![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
